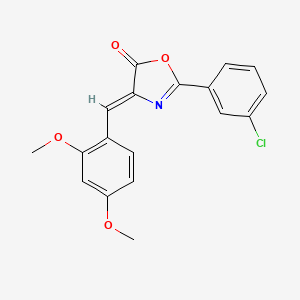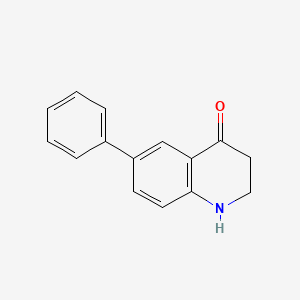![molecular formula C19H22N4O4 B5579260 2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[(8-methoxy-5-quinolinyl)methyl]-N-methylacetamide](/img/structure/B5579260.png)
2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[(8-methoxy-5-quinolinyl)methyl]-N-methylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to a class of chemicals that typically exhibit significant biological activity, attributable to their structural features such as the imidazolidinyl and quinolinyl moieties. Such structures are often investigated for their potential in medicinal chemistry and material science due to their unique reactivity and interaction with biological systems.
Synthesis Analysis
The synthesis of compounds similar to the target molecule often involves multi-step organic reactions, starting from basic building blocks. For instance, the synthesis of 1,3-dihydro-2H-imidazo[4,5-b]quinolin-2-ones as blood platelet cAMP phosphodiesterase inhibitors involves complex reaction pathways including substitutions and cyclization steps to introduce the desired functional groups and achieve the cyclic structures (Meanwell et al., 1991).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Compounds with imidazolidinyl and quinolinyl structures have been synthesized and analyzed for their structural activity relationships. For example, a series of aniline derivatives with imidazole substituents were synthesized and showed potent enzyme inhibitory activity and antisecretory effects in gastric acid secretion models (Yamakawa et al., 1991). This suggests that the compound may also have similar synthesis pathways and structural activity relationships that can be explored for various scientific applications.
Pharmacological Applications
Compounds with imidazolidinyl and quinolinyl moieties have been explored for their pharmacological properties. For instance, imidazoquinolones have been studied as potential antibacterial agents (Fujita et al., 1996), indicating the potential for the compound to possess antibacterial properties. Additionally, derivatives of imidazo[4,5-b]quinolin have been evaluated as inhibitors of blood platelet aggregation (Meanwell et al., 1991), suggesting possible applications in cardiovascular research.
Chemical Synthesis and Modifications
The synthesis of related compounds, such as isoaaptamine analogues, involves complex chemical reactions that could provide insights into synthetic pathways applicable to the compound of interest (Walz & Sundberg, 2000). This indicates the possibility of synthesizing and modifying the compound for specific scientific applications.
Enzymatic and Molecular Interactions
The interaction of similar compounds with enzymes and molecular targets provides a basis for investigating the compound's potential interactions. For example, compounds with imidazoquinoline and quinazolinone structures have shown significant enzymatic interactions and biological activities (Iminov et al., 2008), suggesting that the compound may also interact with biological targets in a meaningful way.
Eigenschaften
IUPAC Name |
2-(1,3-dimethyl-2,5-dioxoimidazolidin-4-yl)-N-[(8-methoxyquinolin-5-yl)methyl]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4/c1-21(16(24)10-14-18(25)23(3)19(26)22(14)2)11-12-7-8-15(27-4)17-13(12)6-5-9-20-17/h5-9,14H,10-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBXKHDKEAMQOGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(=O)N(C1=O)C)CC(=O)N(C)CC2=C3C=CC=NC3=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[(8-methoxy-5-quinolinyl)methyl]-N-methylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3,4-trifluoro-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)benzenesulfonamide](/img/structure/B5579196.png)
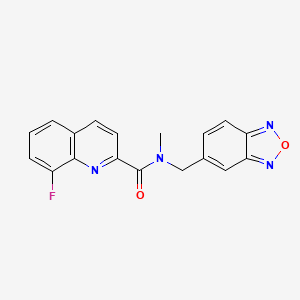

![4-(4-{1-[2-(ethylthio)ethyl]-1H-imidazol-2-yl}-1H-1,2,3-triazol-1-yl)piperidine hydrochloride](/img/structure/B5579205.png)
![3-[({[5-(4-methoxyphenyl)-3-isoxazolyl]methyl}amino)methyl]-3-pyrrolidinol dihydrochloride](/img/structure/B5579219.png)
![N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5579221.png)
![N-[(5-acetyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-2-(methylthio)pyrimidin-4-amine](/img/structure/B5579227.png)
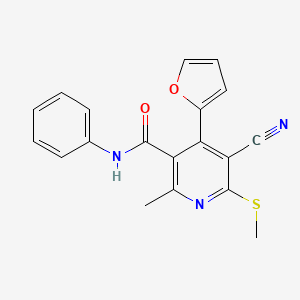
![1-methyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B5579234.png)
![N-(3-{[(4-chlorophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5579239.png)
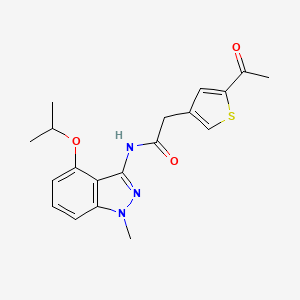
![1-(2-methyl-5-{[2-(2-pyridinyl)-1-piperidinyl]carbonyl}phenyl)-2-imidazolidinone](/img/structure/B5579253.png)
